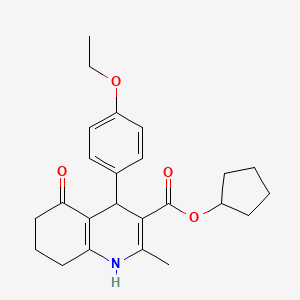
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide, also known as CX-717, is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). It has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments and neurological disorders.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments and neurological disorders. It has been shown to enhance cognitive function, improve memory, and increase attention and alertness. 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to a specific site on the receptor, 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide enhances the activity of the receptor in response to the neurotransmitter acetylcholine. This results in increased neuronal activity, which is thought to underlie the cognitive and behavioral effects of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide has been shown to enhance cognitive function, improve memory, and increase attention and alertness in both animal models and human subjects. It has also been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. These effects are thought to be mediated by the enhanced activity of the α7 nAChR in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is its high selectivity for the α7 nAChR, which makes it a useful tool for studying the function of this receptor in the brain. However, one limitation of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of cognitive impairments and neurological disorders, such as schizophrenia, Alzheimer's disease, and ADHD. Another area of interest is its potential use as a cognitive enhancer in healthy individuals, such as students or military personnel. Finally, further research is needed to better understand the mechanism of action of 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide and to develop more potent and selective modulators of the α7 nAChR.
Méthodes De Synthèse
1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzylamine with N-methyl-4-piperidone to form the intermediate 2-chlorobenzyl-N-methyl-4-piperidone. This intermediate is then reduced using sodium borohydride to produce 1-(2-chlorobenzyl)-N-methyl-4-piperidinecarboxamide.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16-14(18)11-6-8-17(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIYIVVOICVRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-methylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)

![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)


![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)

![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)

![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)